molecular formula C11H13NO4S B259431 Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No. B259431
M. Wt: 255.29 g/mol
InChI Key: DSIBIWVITKHOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate, also known as MTTC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MTTC is a thiophene derivative that has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties in various scientific research studies. In vitro studies have shown that Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate can inhibit the activity of COX-2, an enzyme involved in inflammation, and can also inhibit the growth of cancer cells. Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has several advantages for lab experiments, including its potential therapeutic applications in treating inflammatory disorders and cancer. However, there are also limitations to using Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate in lab experiments. One limitation is that the mechanism of action of Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate can be difficult to synthesize, which can limit its availability for research studies.

Future Directions

There are several future directions for research on Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate. One direction is to further study its potential therapeutic applications in treating inflammatory disorders and cancer. Another direction is to better understand its mechanism of action and to identify specific targets for its activity. Additionally, there is potential for the development of new derivatives of Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate with improved efficacy and reduced toxicity.

Synthesis Methods

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of tetrahydrofuran-2-carboxylic acid with thionyl chloride to form tetrahydrofuran-2-yl chloride. This compound is then reacted with methyl thioglycolate to form methyl 3-(tetrahydrofuran-2-ylthio)thiophene-2-carboxylate. This compound is then reacted with ammonia to form the final product, methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis. Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate has also been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 3-(oxolane-2-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H13NO4S/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h4,6,8H,2-3,5H2,1H3,(H,12,13)

InChI Key

DSIBIWVITKHOGQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCO2

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCO2

Origin of Product

United States

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